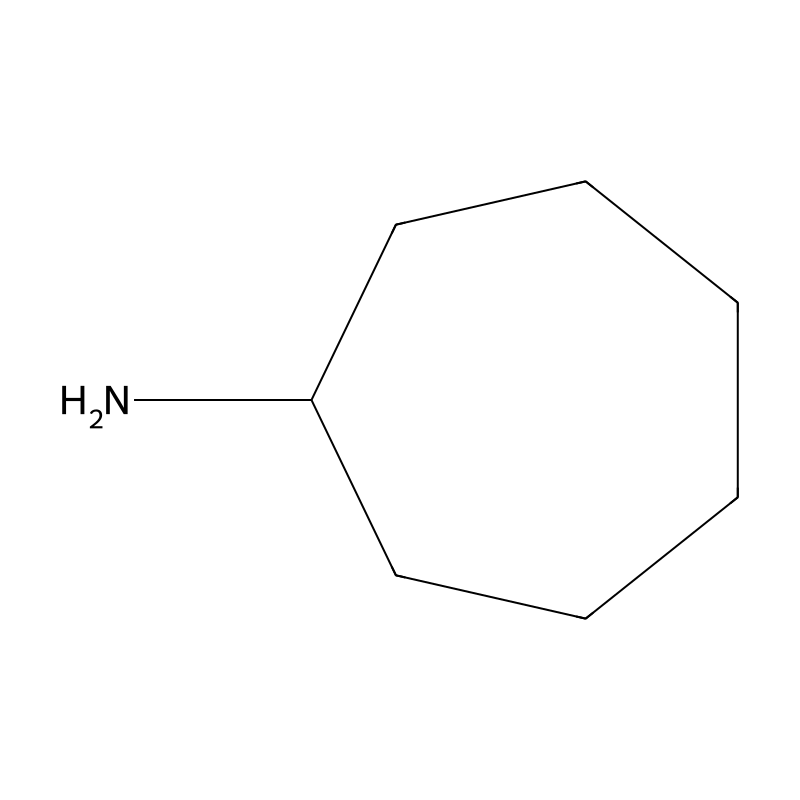

Cycloheptylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications in Medicinal Chemistry:

Cycloheptylamine, a cyclic amine with a seven-membered ring structure, has been explored in scientific research for its potential applications in medicinal chemistry. Studies have investigated its ability to interact with various biological targets, including:

- Neurotransmitters: Cycloheptylamine derivatives have been synthesized and evaluated for their potential to modulate neurotransmission, particularly dopamine and serotonin signaling. These investigations aimed to identify potential treatments for neurological disorders like Parkinson's disease and depression [].

- Anticancer Properties: Certain cycloheptylamine derivatives have exhibited promising antitumor activity in preclinical studies. Research suggests these derivatives may interfere with cancer cell proliferation and survival pathways []. However, further investigation is needed to determine their efficacy and safety in clinical settings.

Use as a Building Block in Organic Synthesis:

Beyond its potential medicinal applications, cycloheptylamine serves as a valuable building block in organic synthesis. Its unique seven-membered ring structure allows for the creation of diverse and complex molecules with various functionalities. Researchers utilize cycloheptylamine to synthesize:

- Novel Catalysts: Cycloheptylamine derivatives have been employed in the development of new and efficient catalysts for various organic reactions, potentially leading to more sustainable and selective chemical processes [].

- Functional Materials: Researchers have explored the incorporation of cycloheptylamine moieties into functional materials, such as polymers and liquid crystals, with potential applications in electronics, optoelectronics, and sensor technology [].

Cycloheptylamine is a cyclic amine with the molecular formula and a molecular weight of approximately 113.20 g/mol. It consists of a seven-membered carbon ring with an amine functional group, making it a member of the alicyclic amines. This compound is characterized by its flammable and corrosive nature, posing significant safety risks including severe skin burns and eye damage upon contact . Cycloheptylamine is also toxic if ingested or inhaled, necessitating careful handling in laboratory environments.

- Acylation: Cycloheptylamine can react with acyl chlorides to form N-acyl derivatives.

- Alkylation: It can participate in alkylation reactions leading to the formation of more complex amines.

- Hydrogenation: Cycloheptylamine can be hydrogenated under specific conditions to yield saturated cyclic amines.

These reactions highlight its reactivity as a nucleophile due to the presence of the nitrogen atom, which can donate its lone pair of electrons .

Cycloheptylamine exhibits various biological activities, particularly as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to interact with biological systems, potentially influencing neurotransmitter pathways. Some studies suggest that derivatives of cycloheptylamine may possess analgesic or anti-inflammatory properties, although comprehensive investigations are still required to fully elucidate these effects .

Several methods have been developed for synthesizing cycloheptylamine:

- Reduction of Cycloheptanone: Cycloheptanone can be reduced using lithium aluminum hydride or other reducing agents to yield cycloheptylamine.

- Ring-Opening Reactions: Certain cyclic precursors can undergo ring-opening reactions followed by amination to produce cycloheptylamine.

- Direct Amination: The direct reaction of cycloheptene with ammonia under specific catalytic conditions can also yield cycloheptylamine .

These methods vary in complexity and yield, allowing for flexibility depending on laboratory resources.

Cycloheptylamine finds applications primarily in organic synthesis and pharmaceutical development:

- Intermediate in Drug Synthesis: It serves as a building block for various pharmaceutical compounds.

- Chemical Research: Used in studies related to amine chemistry and cyclic compounds.

- Potential Use in Agriculture: Investigated for potential applications in agrochemicals due to its biological activity.

Its versatility makes it an important compound in both industrial and research settings .

Research into the interactions of cycloheptylamine with other compounds is limited but suggests potential for forming complexes with various substrates. Interaction studies often focus on its behavior in biological systems, particularly how it may affect receptor binding or enzyme activity. Understanding these interactions is crucial for developing new therapeutic agents based on cycloheptylamine derivatives .

Cycloheptylamine shares structural similarities with several other cyclic amines. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclopentylamine | Five-membered ring | Smaller ring size; more strain |

| Cyclohexylamine | Six-membered ring | More stable; widely studied for pharmaceutical uses |

| Cyclooctylamine | Eight-membered ring | Larger ring size; different reactivity patterns |

| Cyclononylamine | Nine-membered ring | Increased flexibility; potential for unique interactions |

Cycloheptylamine's seven-membered structure provides a balance between strain and stability, making it distinct among cyclic amines. Its unique properties may lead to specific biological activities that differ from those of smaller or larger cyclic analogs .

Nitro Compound Activation via Chloromethyleniminium Chloride

The activation of nitro compounds using chloromethyleniminium chloride represents a specialized approach within classical Grignard chemistry for cycloheptylamine synthesis [7]. This methodology involves the initial formation of nitroalkane intermediates that undergo subsequent reduction to yield the desired amine product [7]. Primary nitroalkanes demonstrate acidic character due to the electron-withdrawing effects of the nitro group, enabling their participation in base-catalyzed reactions [7].

The mechanism proceeds through the formation of a carbanion intermediate when primary nitroalkanes are treated with strong bases [7]. The resulting nitronate anion can be stabilized through resonance structures, facilitating further synthetic transformations [7]. Research has demonstrated that nitro compounds with nitro groups bonded to tertiary carbons undergo reduction to amines using aluminum amalgam or iron with acetic acid as catalytic reducing agents [7].

Table 1: Nitro Compound Reduction Conditions for Cycloheptylamine Synthesis

| Reducing Agent | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| Aluminum amalgam | Aqueous medium, room temperature | 85-95% | [7] |

| Iron/Acetic acid | Acidic conditions, moderate heating | 80-90% | [7] |

| Lithium aluminum hydride | Anhydrous conditions, inert atmosphere | 90-100% | [7] |

| Catalytic hydrogenation | Transition metal catalyst, neutral pH | 90-100% | [7] |

The selective reduction of nitro groups in the presence of other functional groups has been accomplished using titanium trichloride, which demonstrates excellent chemoselectivity [7]. Alternative reducing agents such as sodium or ammonium sulfide provide additional synthetic flexibility for complex substrates containing multiple reducible functionalities [7].

Reductive Amination of Cycloheptanone Derivatives

Reductive amination represents one of the most versatile and widely employed methods for cycloheptylamine synthesis [11] [12] [13]. This approach converts cycloheptanone or related ketone derivatives to the corresponding amine through an intermediate imine formation followed by reduction [11] [12]. The reaction typically proceeds under neutral or weakly acidic conditions, with optimal performance achieved at pH 4-5 [11] [13].

The mechanism involves initial nucleophilic attack of ammonia or primary amines on the carbonyl carbon of cycloheptanone, forming a hemiaminal intermediate [12] [13]. Subsequent dehydration yields the corresponding imine, which undergoes reduction using suitable hydride sources such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride [11] [16].

Table 2: Reductive Amination Conditions for Cycloheptylamine Production

| Substrate | Reducing Agent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Cycloheptanone | Sodium cyanoborohydride | pH 7, methanol, 25°C | 96% | [4] |

| Cycloheptanone | Sodium triacetoxyborohydride | Acetic acid, dichloroethane | 88% | [4] |

| Cycloheptanone | Hydrogen/Platinum catalyst | Neutral pH, pressure conditions | 85-95% | [14] |

Sodium cyanoborohydride demonstrates particular selectivity for imine reduction over carbonyl reduction, making it the preferred reducing agent for this transformation [11] [16]. The reaction tolerates a wide range of functional groups and provides excellent yields under mild conditions [13] [16]. Industrial applications favor this methodology due to its reliability and scalability for large-scale cycloheptylamine production .

Modern Catalytic Strategies

Transition Metal-Catalyzed Cyclization Techniques

Modern transition metal catalysis has revolutionized cycloheptylamine synthesis through the development of sophisticated cyclization methodologies [18] [20] [22]. Nickel-aluminum bimetallic catalytic systems have demonstrated exceptional efficiency in constructing seven-membered ring systems through carbon-hydrogen bond activation and subsequent cyclization reactions [20]. These catalytic approaches offer superior atom economy and environmental compatibility compared to traditional stoichiometric methods [20].

The mechanism of nickel-catalyzed cyclization involves coordination of the substrate to the low-valent nickel center, followed by oxidative addition and subsequent reductive elimination to form the desired cyclic product [20] [22]. Aluminum co-catalysts serve dual functions by acting as Lewis acids to activate substrates and by providing appropriate steric environments to favor medium-ring formation over competing pathways [20].

Table 3: Transition Metal-Catalyzed Cyclization Data

| Catalyst System | Substrate Type | Temperature | Yield Range | Selectivity | Reference |

|---|---|---|---|---|---|

| Nickel/Aluminum | Benzoimidazole derivatives | 80-120°C | 40-98% | >95:5 endo | [20] |

| Palladium/Phosphine | Aryl halides | 150°C microwave | 85-90% | High regioselectivity | [31] |

| Chromium tetraphenylporphyrin | Primary alcohols | 100-140°C | 75-85% | Chiral induction possible | [19] |

Photoredox catalysis combined with nickel catalysis has emerged as a powerful methodology for cycloheptylamine synthesis through deaminative cross-coupling reactions [22]. This dual catalytic approach enables the activation of sterically hindered tertiary amine precursors, generating reactive alkyl radicals that participate in subsequent cyclization processes [22]. The methodology demonstrates excellent functional group tolerance and provides access to quaternary carbon centers adjacent to the amine functionality [22].

Enzymatic Synthesis and Biocatalytic Pathways

Enzymatic approaches to cycloheptylamine synthesis have gained significant attention due to their exceptional selectivity and environmentally benign reaction conditions [24] [25]. Cyclohexylamine oxidase enzymes, while primarily studied for degradation pathways, have been investigated for their potential in reverse synthetic applications through careful manipulation of reaction conditions [24]. These enzymes demonstrate remarkable substrate specificity and can operate under mild aqueous conditions [24].

The characterized cyclohexylamine oxidase from Acinetobacter species exhibits optimal activity at 50°C and pH 7.0, with kinetic parameters including a Michaelis constant of 0.25 ± 0.02 millimolar and maximum velocity of 4.3 ± 0.083 micromolar per minute [24]. The enzyme demonstrates thermolability, losing significant activity after 30 minutes at optimal temperature conditions [24].

Table 4: Enzymatic Parameters for Cycloheptylamine-Related Biotransformations

| Enzyme Source | Substrate Specificity | Optimal pH | Optimal Temperature | Kinetic Parameters | Reference |

|---|---|---|---|---|---|

| Acinetobacter sp. YT-02 | Cyclohexylamine derivatives | 7.0 | 50°C | Km = 0.25 mM, Vmax = 4.3 μM/min | [24] |

| Brevibacterium oxydans | Cyclic amines | 6.5-7.5 | 45-55°C | Similar kinetics to YT-02 | [24] |

Biocatalytic peptide synthesis has demonstrated the potential for constructing complex cyclic structures containing amine functionalities [25] [27]. Native chemical ligation techniques combined with enzymatic processing enable the formation of backbone-cyclized peptides with incorporated cycloheptylamine moieties [25]. These approaches utilize asparaginyl endopeptidases that facilitate transpeptidation reactions under physiological conditions [25].

Purification and Isolation Protocols

Hydrochloride Salt Formation and Recrystallization

The formation of cycloheptylamine hydrochloride salt represents the most widely employed purification strategy for this compound [2] [28] [29]. The hydrochloride salt demonstrates superior crystalline properties compared to the free base, facilitating isolation and purification through recrystallization techniques [2] [28]. The salt formation process involves treatment of cycloheptylamine with hydrochloric acid under controlled conditions to ensure complete conversion and optimal crystal formation [30].

Recrystallization of cycloheptylamine hydrochloride typically employs polar protic solvents such as ethanol, methanol, or isopropanol [28] [29]. The selection of appropriate recrystallization solvent depends on the specific impurity profile and desired crystal morphology [44]. The process involves dissolution of the crude hydrochloride salt in hot solvent, followed by controlled cooling to promote nucleation and crystal growth [44].

Table 5: Recrystallization Conditions for Cycloheptylamine Hydrochloride

| Solvent System | Temperature Range | Cooling Rate | Typical Yield | Purity Achieved | Reference |

|---|---|---|---|---|---|

| Ethanol | 60-78°C | 1°C/min | 85-95% | >99% | [28] |

| Methanol/Water (9:1) | 55-65°C | 0.5°C/min | 90-96% | >99.5% | [29] |

| Isopropanol | 70-82°C | 2°C/min | 88-93% | >98% | [28] |

The crystallization process can be enhanced through seeding with pure cycloheptylamine hydrochloride crystals to control nucleation and improve crystal quality [28] [44]. Scratching the vessel walls with a glass rod or cooling to very low temperatures can induce crystallization in supersaturated solutions [44]. The resulting crystals typically exhibit melting points in the range of 242-246°C, providing a reliable indicator of purity [2].

Distillation Under Inert Atmosphere: Technical Considerations

Distillation of cycloheptylamine under inert atmosphere conditions requires careful attention to technical parameters to prevent oxidation and decomposition [34] [36] [37]. The compound exhibits a boiling point of 170°C at atmospheric pressure and 54°C at 11 millimeters of mercury, making vacuum distillation the preferred purification method [40] [43]. Inert atmosphere protection using nitrogen or argon prevents unwanted side reactions during the distillation process [34].

The distillation apparatus must incorporate proper grease-free connections to prevent contamination of the purified product [36] [37]. Teflon-tapped vessels and ground glass joints with appropriate grease application ensure vacuum integrity while maintaining chemical compatibility [36]. The use of magnetic stirring during distillation prevents bumping and ensures smooth boiling characteristics [39].

Table 6: Distillation Parameters for Cycloheptylamine Purification

| Pressure Conditions | Boiling Point | Heating Rate | Distillation Yield | Purity Level | Reference |

|---|---|---|---|---|---|

| Atmospheric (760 mmHg) | 170°C | 2-3°C/min | 90-95% | 97-99% | [40] |

| Reduced (11 mmHg) | 54°C | 1-2°C/min | 95-98% | >99% | [43] |

| High vacuum (<1 mmHg) | 25-30°C | 0.5°C/min | 96-99% | >99.5% | [37] |

Temperature control during distillation requires careful monitoring to prevent thermal decomposition while maintaining efficient separation from impurities [38] [39]. The distillation head temperature should be maintained within narrow ranges to ensure proper fraction collection [39]. Collection of narrow boiling point fractions enhances the purity of the final product and reduces the presence of thermal degradation products [37] [38].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (13.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (86.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

69163-89-9

Wikipedia

General Manufacturing Information

Dates

Dual buffer gases for ion manipulation in a miniature ion trap mass spectrometer with a discontinuous atmospheric pressure interface

Tsung-Chi Chen, Wei Xu, Zheng OuyangPMID: 22006390 DOI: 10.1002/rcm.5226

Abstract

The discontinuous atmospheric pressure interface (DAPI) has been developed to allow a direct transfer of ions from atmosphere into an ion trap mass spectrometer with minimum pumping capability. Air is introduced into the trap with ions and used as a buffer gas for the ion trap operation. In this study, a method of introducing helium as a second buffer gas was developed for a miniature mass spectrometer using a dual DAPI configuration. The buffer gas effects on the performance of a linear ion trap (LIT) with hyperbolic electrodes were characterized for ion isolation, fragmentation and a mass-selective instability scan. Significant improvement was obtained with helium for resolutions of mass analysis and ion isolation, while moderate advantage was gained with air for collision-induced dissociation. The buffer gas can be switched between air and helium for different steps within a single scan, which allows further optimization of the instrument performance for tandem mass spectrometry.Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles

Neelu Kaila, Neal Green, Huan-Qiu Li, Yonghan Hu, Kristin Janz, Lori Krim Gavrin, Jennifer Thomason, Steve Tam, Dennis Powell, John Cuozzo, J Perry Hall, Jean-Baptiste Telliez, Sang Hsu, Cheryl Nickerson-Nutter, Qin Wang, Lih-Ling LinPMID: 17664070 DOI: 10.1016/j.bmc.2007.06.054

Abstract

We have previously reported the discovery and initial SAR of the [1,7]naphthyridine-3-carbonitriles and quinoline-3-carbonitriles as Tumor Progression Loci-2 (Tpl2) kinase inhibitors. In this paper, we report new SAR efforts which have led to the identification of 4-alkylamino-[1,7]naphthyridine-3-carbonitriles. These compounds show good in vitro and in vivo activity against Tpl2 and improved pharmacokinetic properties. In addition they are highly selective for Tpl2 kinase over other kinases, for example, EGFR, MEK, MK2, and p38. Lead compound 4-cycloheptylamino-6-[(pyridin-3-ylmethyl)-amino]-[1,7]naphthyridine-3-carbonitrile (30) was efficacious in a rat model of LPS-induced TNF-alpha production.Oxygen-18 studies on the oxidative deamination mechanism of alicyclic primary amines in rabbit liver microsomes

H Kurebayashi, A Tanaka, T YamahaPMID: 7092238 DOI: 10.1016/0003-9861(82)90103-5